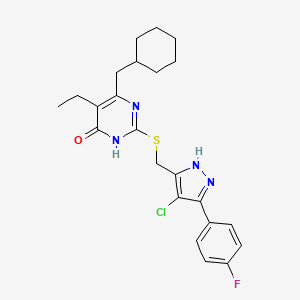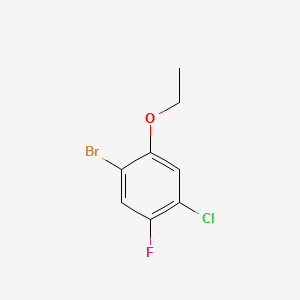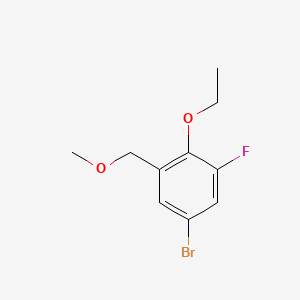
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a trinitrophenyl group, which is a highly nitrated aromatic ring, and a diphenylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine typically involves the nitration of a precursor compound followed by a series of chemical reactions to introduce the hydrazine group. The nitration process requires careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. The subsequent steps may involve reduction and substitution reactions to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would need to be optimized for yield and purity, with considerations for waste management and environmental impact.
化学反応の分析
Types of Reactions
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation may produce various oxidized species.
科学的研究の応用
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine involves its interaction with molecular targets through its reactive nitro and hydrazine groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved may include redox reactions and covalent modifications of target molecules.
類似化合物との比較
Similar Compounds
3-Methyl-2,4,6-trinitrophenol: Another highly nitrated aromatic compound with similar reactivity.
2,4,6-Trinitrophenylhydrazine: Shares the trinitrophenyl group but differs in the hydrazine moiety.
Diphenylhydrazine: Lacks the nitrated aromatic ring but has similar hydrazine functionality.
Uniqueness
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is unique due to the combination of its trinitrophenyl and diphenylhydrazine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both nitration and hydrazine functionalities are required.
特性
CAS番号 |
1106-65-6 |
|---|---|
分子式 |
C19H15N5O6 |
分子量 |
409.4 g/mol |
IUPAC名 |
2-(3-methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C19H15N5O6/c1-13-16(22(25)26)12-17(23(27)28)18(19(13)24(29)30)20-21(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,20H,1H3 |
InChIキー |
CTQWQGCORAAVDE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)




![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)

![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)

